molecular formula C21H23N3O7S B2738799 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874805-99-9

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2738799
CAS No.: 874805-99-9
M. Wt: 461.49
InChI Key: WGPIJEMZZLEKAG-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural motifs:

  • 3-Tosyloxazolidine group: A five-membered oxazolidine ring substituted with a p-toluenesulfonyl (tosyl) group, which enhances solubility and may confer conformational rigidity .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S/c1-14-2-5-16(6-3-14)32(27,28)24-8-9-29-19(24)12-23-21(26)20(25)22-11-15-4-7-17-18(10-15)31-13-30-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPIJEMZZLEKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS) . The oxazolidine ring is introduced via a Pd-catalyzed C-N cross-coupling reaction . The final step involves the formation of the oxalamide linkage through a condensation reaction between the benzo[d][1,3]dioxole derivative and the oxazolidine intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the coupling and bromination steps, as well as high-throughput screening for optimal reaction conditions. The use of automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The tosyl group in the oxazolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxazolidine derivatives.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide exerts its effects involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This compound may also interact with other cellular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features, applications, and metabolic properties of related oxalamides:

Compound Name Key Structural Features Application/MOA Metabolic Stability Reference
Target Compound : N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide Benzodioxole + Tosyloxazolidine Hypothesized: Antiviral/Pharmaceutical Likely stable amide bonds; benzodioxole may undergo rapid metabolism
S336 (CAS 745047-53-4) N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide Umami flavor enhancer (Savorymyx® UM33) Rapid metabolism in hepatocytes; no amide hydrolysis
BNM-III-170 N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-indenyl)oxalamide HIV entry inhibitor (CD4-mimetic) Data not provided; tosyl group may enhance stability
Compound 13 () Thiazolyl + chlorophenyl + acetylpiperidine HIV entry inhibitor High HPLC purity (90%) suggests stability
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) Methoxybenzyl + pyridylethyl Flavoring agent Metabolized similarly to S336; high safety margin
Compound 25b () Benzodioxolemethyl + polyamine chain c-Myc G-quadruplex binder (anticancer) NMR-confirmed structure; no metabolic data

Key Research Findings

Metabolic Stability
  • Benzodioxole-containing compounds: The benzodioxole group (present in the target compound and No. 1767) undergoes rapid hepatic metabolism, but amide bonds remain intact, suggesting hydrolytic stability .
  • Tosyl group impact: The 3-tosyloxazolidine substituent in the target compound may improve solubility and resistance to enzymatic degradation compared to non-sulfonated analogs (e.g., S336) .
Pharmacological Activity
  • Flavoring vs. pharmaceutical use: Unlike S336 and No. 1770 (flavoring agents with low toxicity), the target compound’s benzodioxole and tosyl groups align more closely with bioactive molecules (e.g., c-Myc binders or antivirals) .

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic compound that incorporates a unique benzo[d][1,3]dioxole moiety along with an oxalamide linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including modulation of ion channels and anti-inflammatory effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CnHmNpOqSr\text{C}_{n}\text{H}_{m}\text{N}_{p}\text{O}_{q}\text{S}_{r}

Where n,m,p,q,rn,m,p,q,r represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The specific molecular formula and structural features are crucial for understanding its biological interactions.

Preliminary studies suggest that this compound may interact with various biological targets. Notably, compounds with similar structures have been shown to modulate transient receptor potential melastatin 8 (TRPM8) channels, which play a significant role in sensory perception and pain pathways. This modulation can potentially lead to analgesic effects.

Anti-inflammatory Effects

Research has indicated that derivatives of oxalamide compounds exhibit anti-inflammatory properties. The presence of the dioxole moiety is believed to enhance these effects by influencing signaling pathways involved in inflammation.

Study 1: Ion Channel Modulation

A study investigated the effects of this compound on TRPM8 channels. Results showed that the compound could effectively alter the channel's activity, suggesting its potential as a therapeutic agent for pain management.

Parameter Value
CompoundThis compound
TargetTRPM8 Channel
EffectModulation of channel activity
Potential UsePain relief

Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory effects, the compound was tested in vitro using macrophage cell lines. The findings indicated a significant reduction in pro-inflammatory cytokine production upon treatment with the compound.

Cytokine Control Level Treated Level
TNF-alpha100 pg/mL30 pg/mL
IL-680 pg/mL25 pg/mL

Synthesis and Characterization

The synthesis of this compound involves several steps requiring precise control over reaction conditions to ensure high yield and purity. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

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